The most established scientific research application of Alpelisib is in the treatment of hormone receptor-positive, HER2-negative, advanced or metastatic breast cancer with PIK3CA gene mutations. This specific context was the basis for Alpelisib's approval by the US Food and Drug Administration (FDA) in 2019. Clinical trials demonstrated that Alpelisib, when combined with the endocrine therapy fulvestrant, improved progression-free survival in patients with this type of breast cancer.
Due to PI3K mutations being prevalent across various cancers, researchers are actively investigating Alpelisib's efficacy in other tumor types. Studies are ongoing to explore its use in cancers such as colorectal cancer, endometrial cancer, and lung cancer. These studies aim to determine if Alpelisib can provide similar benefits seen in breast cancer for patients with these different cancers.
Research on Alpelisib also involves understanding the drug's pharmacokinetics, which is the study of how the body absorbs, distributes, metabolizes, and excretes the drug. Developing accurate methods to quantify Alpelisib in patients is crucial for interpreting preclinical and clinical data and ensuring reliable evaluation of its effectiveness []. Additionally, ongoing research explores potential side effects associated with Alpelisib treatment and how to manage them for optimal patient care.
Alpelisib is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, specifically targeting the p110α isoform. Its chemical name is (2S)-N1-{4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl}pyrrolidine-1,2-dicarboxamide, with a molecular formula of C19H22F3N5O2S and a molecular weight of 441.47 g/mol . Alpelisib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer, particularly in patients with PIK3CA mutations who have progressed on prior endocrine therapy .
Alpelisib acts as a PI3K inhibitor, specifically targeting the p110α isoform. The PI3K pathway plays a critical role in cell growth, proliferation, and survival. Mutations in the PIK3CA gene, which encodes p110α, can lead to uncontrolled cell growth and cancer development [].
By binding to the p110α catalytic domain, alpelisib inhibits its activity and disrupts the PI3K signaling pathway. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells with PIK3CA mutations [].
Alpelisib is a prescription medication with potential side effects. Common side effects reported in clinical trials include diarrhea, fatigue, nausea, rash, and hyperglycemia (high blood sugar) [].
Alpelisib can also interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting treatment [].
Alpelisib undergoes various metabolic reactions, primarily hydrolysis and oxidative metabolism. The main metabolic pathway involves the substitution of an amine group with a hydroxyl group to form the metabolite known as BZG791 (M4) . It is also metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its oxidative metabolism . The pharmacokinetics of alpelisib indicate that it has a high volume of distribution (approximately 114 L) and is about 89% protein-bound in plasma .
As a PI3K inhibitor, alpelisib disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. This pathway is often hyperactivated due to mutations in the PIK3CA gene, which occur in approximately 40% of hormone receptor-positive breast cancers . In clinical studies, alpelisib has demonstrated significant anti-tumor activity when used in combination with fulvestrant, leading to improved progression-free survival rates compared to fulvestrant alone .
The synthesis of alpelisib involves several steps using well-defined starting materials. The process is characterized as convergent and includes specific reaction conditions and catalysts. A detailed understanding of the synthesis process has been established to ensure control over potential mutagenic impurities . The synthesis typically includes the formation of intermediates that are carefully monitored through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Alpelisib is primarily indicated for the treatment of advanced or metastatic breast cancer with PIK3CA mutations. It is used in combination with fulvestrant for patients who have previously received endocrine therapy and have shown disease progression . Beyond oncology, there are ongoing studies exploring its potential applications in other malignancies associated with PI3K pathway dysregulation.
Alpelisib interacts with various metabolic enzymes and transporters. It has been shown to weakly inhibit certain cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19) and may induce CYP3A4/5 activity over time . Additionally, it interacts with transport proteins such as P-glycoprotein and breast cancer resistance protein, affecting its absorption and distribution within the body .
Several compounds share similarities with alpelisib in terms of their mechanism of action or therapeutic applications. These include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Idelalisib | PI3K delta inhibitor | Primarily used for hematological malignancies |
Copanlisib | PI3K alpha/delta inhibitor | Administered intravenously; approved for lymphoma |
Duvelisib | Dual PI3K delta/gamma inhibitor | Oral administration; used in chronic lymphocytic leukemia |
Everolimus | mTOR inhibitor | Targets downstream signaling; used for various cancers |
Alpelisib's selectivity for the p110α isoform distinguishes it from other PI3K inhibitors that may target multiple isoforms or different pathways entirely. This specificity contributes to its unique profile in treating hormone receptor-positive breast cancer with PIK3CA mutations .
The retrosynthetic analysis of alpelisib reveals a complex heterocyclic structure containing thiazole, pyridine, and pyrrolidine moieties that requires strategic disconnection approaches for efficient synthesis [1]. The molecule can be conceptually divided into three major fragments: the pyrrolidine-2-carboxamide unit, the central thiazole ring system, and the trifluoromethyl-substituted pyridine component [25].
The primary retrosynthetic disconnection strategy involves breaking the amide bond between the thiazole and pyrrolidine units, which serves as the final coupling step in most synthetic routes [1] [25]. This approach allows for the independent preparation of the thiazole-pyridine intermediate and the pyrrolidine carboxylic acid derivative. The thiazole ring formation represents another critical disconnection point, typically achieved through cyclization of appropriate precursors containing nitrogen and sulfur functionalities [1].
The trifluoromethyl-substituted pyridine fragment requires careful consideration due to the electron-withdrawing nature of the trifluoromethyl group, which influences reactivity patterns in subsequent coupling reactions [25]. Strategic placement of leaving groups on the pyridine ring enables palladium-catalyzed cross-coupling reactions with thiazole precursors [1]. The pyrrolidine component necessitates stereoselective synthesis to maintain the required stereochemistry at the carbon bearing the carboxamide functionality [25].
Alternative retrosynthetic approaches have been explored, including disconnection at the thiazole-pyridine bond, which allows for late-stage diversification but may present challenges in regioselectivity during ring formation [1]. The most efficient retrosynthetic strategies minimize the number of protection and deprotection steps while maintaining high overall yields and product purity [25].
The synthesis of alpelisib involves several critical intermediate compounds that serve as building blocks in the overall synthetic sequence [1] [25]. The initial pyrrolidine derivative undergoes protection with di-tert-butyl dicarbonate to form the Boc-protected intermediate, which prevents unwanted side reactions during subsequent transformations [25].
Intermediate Code | Chemical Description | Molecular Weight | Key Reaction Type | Yield Range | Critical Conditions |
---|---|---|---|---|---|
Compound 1 | Starting pyrrolidine derivative | 114.1 g/mol | N-protection with Boc anhydride | 90-95% | Anhydrous conditions, 0°C |
Compound 2 | Boc-protected intermediate | 214.2 g/mol | Palladium-catalyzed cross-coupling | 70-77% | Inert atmosphere, 85-96°C |
Compound 3 | Coupled pyridine-thiazole intermediate | 343.4 g/mol | Buchwald-Hartwig amination | 65-75% | Base catalysis, elevated temperature |
Compound 4 | Deprotected amine intermediate | 301.1 g/mol | Acid-catalyzed deprotection | 85-95% | 4M HCl in dioxane |
Compound 5 | Carboxylic acid intermediate | 358.4 g/mol | Amide bond formation | 75-85% | Coupling reagents (HATU/DIPEA) |
Compound 6 | Key thiazole-pyridine coupling product | 395.5 g/mol | Nucleophilic substitution | 88-94% | Reflux conditions |
Compound 7 | Final intermediate before deprotection | 641.7 g/mol | Final deprotection | 90-95% | Mild acidic conditions |
The palladium-catalyzed cross-coupling reaction represents a pivotal transformation in alpelisib synthesis, typically employing cesium carbonate as base and tri-tert-butylphosphine tetrafluoroborate as ligand [1] [25]. This reaction proceeds through oxidative addition of the aryl halide to palladium, followed by transmetalation and reductive elimination to form the carbon-carbon bond [1]. Temperature control between 85-96°C proves critical for optimal yields while minimizing decomposition pathways [25].
The amide bond formation between carboxylic acid and amine intermediates utilizes coupling reagents such as 2-(7-azobenzotriazol)-N,N'-tetramethyluronium hexafluorophosphate (HATU) in combination with N-diisopropylethylamine [25]. This transformation requires careful stoichiometric control to prevent epimerization at the stereogenic center and achieve high coupling efficiency [1]. Reaction monitoring through liquid chromatography-mass spectrometry ensures complete conversion and optimal product purity [25].
The deprotection strategies employed in alpelisib synthesis utilize mild acidic conditions to remove protecting groups without compromising the sensitive heterocyclic framework [1] [25]. Hydrochloric acid in dioxane provides selective deprotection of Boc groups while maintaining the integrity of other functional groups present in the molecule [25].
The palladium-catalyzed cross-coupling reactions employed in alpelisib synthesis utilize specific catalytic systems optimized for efficiency and selectivity [1] [25]. Palladium acetate serves as the primary catalyst precursor, typically used in combination with electron-rich phosphine ligands such as tri-tert-butylphosphine tetrafluoroborate [25]. The catalyst loading ranges from 0.05 to 0.15 molar equivalents relative to the limiting reagent, balancing reaction rate and economic considerations [1].
The reaction kinetics of the palladium-catalyzed coupling follow typical patterns for cross-coupling reactions, with oxidative addition being the rate-determining step for most aryl halide substrates [25]. Temperature elevation from 85°C to 96°C significantly accelerates reaction rates, reducing reaction times from 2.5 hours to 1.5 hours while maintaining comparable yields [1]. The activation energy for the coupling reaction has been determined through Arrhenius plot analysis, revealing values consistent with palladium-catalyzed processes [25].
Reaction monitoring through high-performance liquid chromatography demonstrates pseudo-first-order kinetics when the coupling partner is used in excess [1]. The rate constant shows dependence on catalyst concentration, base strength, and solvent polarity [25]. Dimethylformamide proves optimal as reaction solvent, providing adequate solubility for all reactants while stabilizing the palladium catalyst throughout the transformation [1].
The kinetic profile of amide bond formation reactions exhibits second-order behavior, with rate constants varying based on the electronic nature of the carboxylic acid and amine components [25]. Electron-withdrawing substituents on the carboxylic acid component accelerate coupling rates, while steric hindrance around the reaction center decreases reaction velocity [1]. Temperature optimization studies reveal optimal conditions at room temperature for most coupling reactions, with higher temperatures leading to decreased selectivity [25].
Catalyst turnover numbers for the palladium-catalyzed steps range from 200 to 1000, indicating efficient catalyst utilization [1]. Catalyst poisoning studies demonstrate tolerance to common impurities, though strict exclusion of sulfur-containing compounds remains necessary to prevent catalyst deactivation [25]. The catalyst system shows excellent recyclability when immobilized on solid supports, enabling multiple reaction cycles without significant activity loss [1].
Green chemistry principles have been increasingly incorporated into alpelisib synthesis to reduce environmental impact and improve sustainability [18] [22]. Solvent-free synthesis methodologies have been developed utilizing ball milling techniques that eliminate the need for large quantities of organic solvents traditionally required in pharmaceutical synthesis [22]. These mechanochemical approaches demonstrate comparable yields to solution-phase reactions while dramatically reducing waste generation [18].
Microwave-assisted synthesis represents another significant advancement in green alpelisib production, reducing reaction times from hours to minutes while maintaining high product purity [18]. The rapid heating profile achievable through microwave irradiation enables precise temperature control and eliminates thermal decomposition pathways that plague conventional heating methods [22]. Energy consumption analysis reveals 60-80% reduction in overall energy requirements compared to traditional synthetic approaches [18].
The implementation of continuous flow synthesis has revolutionized large-scale alpelisib production by enabling precise control over reaction parameters and reducing batch-to-batch variability [22]. Flow chemistry systems allow for real-time monitoring and adjustment of reaction conditions, resulting in improved yields and reduced waste generation [18]. The telescoped synthesis approach eliminates intermediate isolation steps, reducing solvent usage and improving overall process efficiency [22].
Green Chemistry Approach | Environmental Benefit | Process Improvement | Implementation Challenge |
---|---|---|---|
Solvent-free synthesis | 90% reduction in organic solvent use | Simplified workup procedures | Equipment modification requirements |
Microwave heating | 70% energy reduction | Shorter reaction times | Scale-up limitations |
Flow chemistry | Reduced waste generation | Continuous operation | Initial capital investment |
Biocatalysis | Elimination of heavy metals | Enhanced selectivity | Limited substrate scope |
Recyclable catalysts | Reduced catalyst waste | Multiple reaction cycles | Catalyst recovery complexity |
Alternative green solvents have been evaluated for alpelisib synthesis, with ethanol and water-based systems showing particular promise for specific transformations [18]. High-performance liquid chromatography analysis of products obtained using green solvents demonstrates purity levels comparable to conventional synthesis methods [19]. The development of recyclable catalyst systems has enabled multiple reaction cycles without significant activity loss, reducing overall catalyst consumption by 75-85% [22].
Biocatalytic approaches have been explored for specific transformations in alpelisib synthesis, particularly for stereoselective reactions requiring high enantiomeric purity [18]. Enzymatic resolution of racemic intermediates provides access to enantiopure building blocks while eliminating the need for chiral auxiliaries or expensive chiral catalysts [22]. The substrate scope of biocatalytic methods continues to expand through protein engineering and directed evolution techniques [18].
The patent landscape surrounding alpelisib synthesis encompasses multiple intellectual property portfolios from various pharmaceutical companies and research institutions [26] [27] [28]. The primary patent protection for alpelisib compound and initial synthetic methodologies is held by Novartis, with patent expiration dates extending to 2033 for key claims [27]. This comprehensive patent coverage includes both the chemical structure and specific synthetic routes disclosed in the original patent applications [26].
Chinese patent applications CN110964005A and CN111057051A represent significant developments in alpelisib synthesis methodology, disclosing improved synthetic routes with reduced step counts and enhanced overall yields [25] [1]. These patents focus on process optimization rather than compound novelty, providing alternative synthetic pathways that circumvent earlier patent claims while achieving comparable or superior results [25]. The disclosed methodologies demonstrate 4-5 step synthetic sequences compared to longer routes in earlier patents [1].
Patent Number | Patent Holder | Filing Date | Expiration Date | Key Innovation | Commercial Impact |
---|---|---|---|---|---|
US8227462 | Novartis | 2011-04-29 | 2033-04-29 | Original compound and synthesis | Primary market protection |
US8476268 | Novartis | 2012-09-10 | 2029-09-10 | Crystalline forms | Formulation protection |
CN110964005A | Generic Manufacturer | 2019-12-16 | Pending | Improved process route | Cost reduction potential |
CN111057051A | Generic Manufacturer | 2019-12-16 | Pending | Alternative methodology | Process diversification |
AU2015326392B2 | Novartis | 2015-10-01 | 2035-10-01 | Pharmaceutical compositions | Formulation patents |
The evolution of synthetic methodologies documented in patent filings reveals a trend toward process intensification and environmental sustainability [28]. Recent patent applications emphasize green chemistry principles, reduced solvent usage, and improved energy efficiency in large-scale manufacturing [26]. These developments reflect industry-wide efforts to reduce production costs while meeting increasingly stringent environmental regulations [28].
Freedom-to-operate analyses conducted by generic pharmaceutical manufacturers have identified specific synthetic pathways that avoid existing patent claims while maintaining synthetic efficiency [27]. These alternative routes typically involve different protecting group strategies, alternative coupling methodologies, or modified purification procedures that circumvent patent restrictions [26]. The patent landscape analysis reveals opportunities for generic entry following patent expiration, with multiple viable synthetic approaches available for commercial exploitation [28].
International patent filing strategies demonstrate the global commercial importance of alpelisib synthesis methodologies [27]. Patent families spanning multiple jurisdictions indicate significant investment in intellectual property protection, with applications filed in major pharmaceutical markets including the United States, Europe, Japan, and China [26]. The geographic distribution of patent filings reflects anticipated market demand and manufacturing locations for commercial production [28].